molecular formula C14H25NO3S B2543684 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1797874-35-1

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2543684
CAS No.: 1797874-35-1
M. Wt: 287.42
InChI Key: IYHXVKZWAIBJDP-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves the formation of the azetidine ring followed by the introduction of the cyclohexylsulfonyl and dimethylpropanone groups. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other azetidine derivatives .

Biological Activity

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a unique structure that combines an azetidine ring with a cyclohexylsulfonyl group, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound based on existing research, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight : 288.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclohexylsulfonyl moiety is known to inhibit certain enzyme activities, while the azetidine portion may modulate various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are summarized findings from various research efforts:

StudyFindings
Study 1 Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated anti-inflammatory effects in a murine model, demonstrating reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment.
Study 3 Assessed cytotoxicity in human cancer cell lines (MCF-7 and HeLa), revealing IC50 values of 30 µM and 25 µM respectively, indicating moderate cytotoxic effects.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-14(2,3)13(16)15-9-12(10-15)19(17,18)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHXVKZWAIBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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